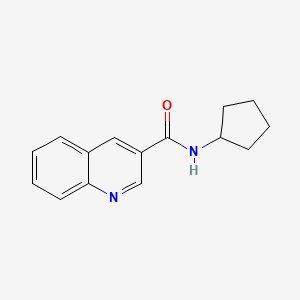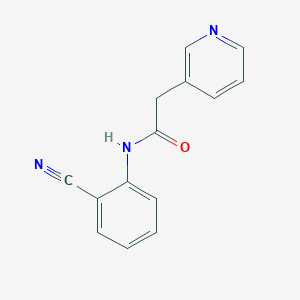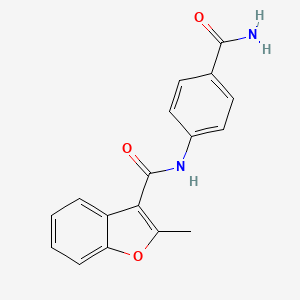
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide, also known as BZML, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a small molecule that belongs to the family of sulfonamides and has a molecular weight of 384.44 g/mol.
作用机制
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in the acidification of the tumor microenvironment, leading to the survival and growth of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide inhibits the activity of CA IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to have significant biochemical and physiological effects in various scientific research studies. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to inhibit the growth of various cancer cells, making it a promising therapeutic agent in cancer treatment.
实验室实验的优点和局限性
One of the significant advantages of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is its potential therapeutic properties in cancer treatment. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. However, the synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is complex and requires expertise in organic chemistry. Furthermore, the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is not fully understood, and further research is needed to elucidate its mechanism of action fully.
未来方向
There are several future directions for the scientific research of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. One of the significant future directions is the investigation of the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. Further research is needed to understand the molecular targets of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide and its mechanism of action fully. Another future direction is the optimization of the synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide to make it more efficient and cost-effective. Furthermore, the potential therapeutic properties of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide in the treatment of inflammatory diseases need to be investigated further. Finally, the in vivo efficacy and toxicity of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide need to be studied in preclinical and clinical trials to determine its potential as a therapeutic agent in cancer treatment.
Conclusion:
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential as a therapeutic agent in cancer treatment, anti-inflammatory, and anti-oxidant properties. The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of carbonic anhydrase IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide fully and determine its potential as a therapeutic agent in cancer treatment.
合成方法
The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves a multistep reaction that starts with the condensation of 2-aminobenzoxazole with indole-5-carboxaldehyde to form an intermediate product. The intermediate product is then treated with sulfonamide and oxidizing agents to obtain the final product, N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. The synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is complex and requires expertise in organic chemistry.
科学研究应用
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is in the field of cancer research. Studies have shown that N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has cytotoxic effects on cancer cells and can induce apoptosis, leading to the death of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15-8-10-7-11(5-6-12(10)18-15)24(21,22)17-9-16-19-13-3-1-2-4-14(13)23-16/h1-7,17H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVKTXTOJAODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC4=CC=CC=C4O3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)


![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)

![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
